8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid
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Overview
Description
8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.3339 g/mol . This compound is characterized by its unique structure, which includes a thienoazepine ring system. It is primarily used for research purposes and is not intended for human or animal use .
Chemical Reactions Analysis
8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives of the original compound with modified functional groups .
Scientific Research Applications
8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Industry: It may be used in the development of new materials or as a precursor in industrial chemical processes
Mechanism of Action
The exact mechanism of action of 8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid can be compared with other similar compounds, such as:
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound has a similar thienoazepine ring structure but differs in its functional groups and overall molecular composition.
Thiophene derivatives: These compounds share the thiophene ring but differ in their additional substituents and overall structure
The uniqueness of this compound lies in its specific propyl and carboxylic acid substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
8-propyl-4,5,6,7-tetrahydrothieno[2,3-b]azepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-6-13-7-4-3-5-9-8-10(12(14)15)16-11(9)13/h8H,2-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXYDDYMZSJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC2=C1SC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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